molecular formula C5H13NO B3283963 3-Methoxybutan-1-amine CAS No. 77689-67-9

3-Methoxybutan-1-amine

Cat. No.: B3283963
CAS No.: 77689-67-9
M. Wt: 103.16 g/mol
InChI Key: IQKTYAYBZRHHJI-UHFFFAOYSA-N
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Description

3-Methoxybutan-1-amine: is an organic compound with the molecular formula C5H13NO . It is a primary amine with a methoxy group attached to the third carbon of a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Acetoin: One of the synthetic routes involves the methylation of acetoin with dimethyl carbonate.

    Industrial Production Methods: Industrial production methods for 3-Methoxybutan-1-amine are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxybutan-1-amine can undergo oxidation reactions, particularly in the presence of water radical cations.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Quaternary Ammonium Cations: Formed through oxidation reactions.

    Substituted Amines: Resulting from substitution reactions.

Mechanism of Action

The mechanism of action of 3-Methoxybutan-1-amine involves its interaction with molecular targets through its amine group. The methoxy group can influence the compound’s reactivity and interaction with other molecules. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential for various chemical transformations .

Comparison with Similar Compounds

Uniqueness:

    Functional Groups:

Properties

IUPAC Name

3-methoxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKTYAYBZRHHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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